molecular formula C17H23N3O2 B5508376 1-(3-BENZOYL-1-IMIDAZOLIDINYL)-2-PIPERIDINO-1-ETHANONE

1-(3-BENZOYL-1-IMIDAZOLIDINYL)-2-PIPERIDINO-1-ETHANONE

Cat. No.: B5508376
M. Wt: 301.4 g/mol
InChI Key: JKEATGSBPVQQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-BENZOYL-1-IMIDAZOLIDINYL)-2-PIPERIDINO-1-ETHANONE is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine is 301.17902698 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent fibrinogen receptor antagonist characterized by a trisubstituted beta-amino acid residue. It shows promise for antithrombotic treatment, particularly in acute phases, due to its rapid onset and short duration of action after oral administration. This compound was developed from a SAR study and offers insights into the role of the trisubstituted beta-amino acid unit in fixing the molecule to its active conformation (Hayashi et al., 1998).

Synthesis and Reactions

The synthesis and reactions of compounds related to 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine have been explored, focusing on different synthetic pathways and the production of related compounds. For example, the reaction of certain thiazolidin-4(H)one derivatives with benzylamine and hydrazine hydrate has been studied, leading to various imidazolidin-4(H)one derivatives (Mahmoud et al., 2011).

Antimicrobial Activity

A series of imidazole-containing 1, 5-benzodiazepines synthesized using piperidine have been evaluated for their antimicrobial activity. These compounds were synthesized in polyethylene glycol (PEG-400) as an efficient and green solvent, highlighting the importance of environmentally friendly protocols in chemical synthesis (Konda et al., 2011).

NMDA Receptor Ligands

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in enhancing the effects of L-DOPA in a rat model of Parkinson's disease, suggesting its therapeutic potential in neurological disorders (Wright et al., 1999).

Corrosion Inhibition

Benzimidazole derivatives containing piperidine have been studied for their inhibitive action against the corrosion of steel in acidic environments. This research is crucial in industrial applications where metal corrosion can be a significant issue (Yadav et al., 2016).

Polycyclic Imidazolidinones Synthesis

Research has been conducted on the synthesis of polycyclic imidazolidinone derivatives using α-ketoamides and cyclic secondary amines. This study provides valuable insights into the synthesis of complex molecular structures, which could have implications in pharmaceutical research (Zhu et al., 2017).

Properties

IUPAC Name

1-(3-benzoylimidazolidin-1-yl)-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(13-18-9-5-2-6-10-18)19-11-12-20(14-19)17(22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEATGSBPVQQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.